molecular formula C41H53N7O9S B10787378 (1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

(1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

Cat. No.: B10787378
M. Wt: 820.0 g/mol
InChI Key: WSEPMWSQALXHKW-MRAROMNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BI-1388 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various protecting groups, coupling reagents, and purification techniques to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of BI-1388 would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of high-throughput screening methods, automated synthesis, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

BI-1388 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BI-1388 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, BI-1388. These intermediates are crucial in the stepwise synthesis and optimization of the compound .

Scientific Research Applications

BI-1388 has several scientific research applications, including:

Mechanism of Action

BI-1388 exerts its effects by binding to the active site of the HCV NS3 protease. This binding inhibits the protease activity, preventing the cleavage of the viral polyprotein into functional proteins necessary for viral replication. The molecular targets involved include the serine protease domain of the NS3 protein, which is essential for the replication and infectivity of the HCV .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BI-1388

BI-1388 stands out due to its high selectivity and potency against various HCV genotypes and resistant mutants. It also demonstrates exceptional liver partitioning, which enhances its therapeutic potential. Compared to other similar compounds, BI-1388 offers a broader spectrum of activity and higher efficacy in inhibiting viral replication .

Properties

Molecular Formula

C41H53N7O9S

Molecular Weight

820.0 g/mol

IUPAC Name

(1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

InChI

InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26?,27-,30+,31+,41-/m1/s1

InChI Key

WSEPMWSQALXHKW-MRAROMNFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(CC5/C=C\CCCCC[C@@H](C(=O)N4C3)NC(=O)C6=NN(C=C6)C)C(=O)NS(=O)(=O)C7(CC7)C)OC(C)C)OC

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)NC(=O)C6=NN(C=C6)C)C(=O)NS(=O)(=O)C7(CC7)C)OC(C)C)OC

Origin of Product

United States

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